

4-Chloro-3-fluoropyridine hydrochloride CAS number and identifiers

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Compound of Interest

Compound Name: 4-Chloro-3-fluoropyridineHCl

Cat. No.: B13041296

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Technical Guide: 4-Chloro-3-fluoropyridine Hydrochloride

Executive Summary & Strategic Utility

4-Chloro-3-fluoropyridine hydrochloride (CAS: 119229-74-2) is a high-value fluorinated heterocyclic building block. In modern medicinal chemistry, it serves as a critical scaffold for modifying the physicochemical properties of drug candidates.[1] The vicinal halogenation pattern (3-fluoro, 4-chloro) provides a unique reactivity profile: the C4-chlorine atom is highly activated for nucleophilic aromatic substitution (

) and palladium-catalyzed cross-couplings, while the C3-fluorine atom modulates basicity, lipophilicity (

), and metabolic stability.

This guide details the physicochemical identifiers, handling protocols, and synthetic utility of this compound, specifically focusing on its application in synthesizing kinase inhibitors and bioactive ligands.

Chemical Identity & Physicochemical Properties[2] [3][4][5][6]

The compound exists primarily in two forms: the free base (a liquid) and the hydrochloride salt (a solid). The salt form is preferred for storage due to enhanced stability against oxidation and volatility.

Identifiers

| Parameter | Free Base | Hydrochloride Salt |
|-------------------|----------------------------------|------------------------------------------|
| IUPAC Name | 4-Chloro-3-fluoropyridine | 4-Chloro-3-fluoropyridine hydrochloride |
| CAS Number | 2546-56-7 | 119229-74-2 |
| Molecular Formula | | |
| Molecular Weight | 131.54 g/mol | 168.00 g/mol |
| SMILES | <chem>FC1=C(Cl)C=CN=C1</chem> | <chem>FC1=C(Cl)C=CN=C1.Cl</chem> |
| MDL Number | MFCD03453233 | MFCD03453233 (Salt often shares base ID) |
| Appearance | Colorless to light yellow liquid | White to off-white crystalline solid |

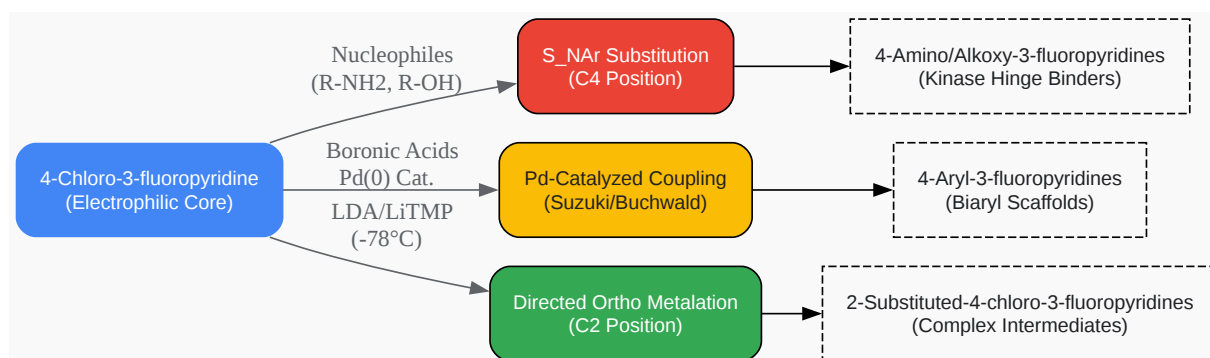
Physical Properties (Experimental & Predicted)

| Property | Value (Free Base) | Value (HCl Salt) | Context/Notes |
|---------------|---------------------|-------------------|-----------------------------------------------------------------------|
| Melting Point | -24°C | ~160°C (sublimes) | Salt form allows for easier weighing. |
| Boiling Point | 139°C (at 760 mmHg) | N/A (Decomposes) | Free base is volatile; handle in fume hood. |
| Density | 1.333 g/mL | N/A | High density characteristic of halogenated pyridines. |
| Flash Point | 37.8°C (100°F) | N/A | Free base is Flammable. |
| Solubility | DCM, MeOH, EtOAc | Water, MeOH, DMSO | Salt requires neutralization for organic extraction. |
| pKa | ~1.93 (Predicted) | N/A | Electron-withdrawing halogens significantly reduce pyridine basicity. |

Synthetic Reactivity & Mechanism

The strategic value of 4-chloro-3-fluoropyridine lies in its regioselective reactivity. The 3-fluoro substituent exerts a strong inductive effect (-I), activating the 4-chloro position for displacement while simultaneously directing lithiation to the C2 position.

Reactivity Profile Visualization



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Figure 1: Reactivity landscape of 4-chloro-3-fluoropyridine. The C4-Cl bond is the primary electrophilic site, activated by the adjacent fluorine.

Key Transformations

A. Nucleophilic Aromatic Substitution (

)

The 3-fluoro group activates the 4-position, facilitating the displacement of chlorine by amines or alkoxides. This is a standard route for synthesizing aminopyridine motifs found in kinase inhibitors (e.g., targeting VEGFR or EGFR).

- Conditions: Primary/Secondary amine, DIPEA/TEA, solvent (NMP or DMSO), heat (80–120°C).
- Mechanism: Addition-Elimination via a Meisenheimer complex.

B. Directed Ortho Metalation (DoM)

The fluorine atom is a potent ortho-directing group. Treatment with lithium bases (LDA or LiTMP) at low temperatures (-78°C) selectively deprotonates the C2 position (between the

Nitrogen and Fluorine, or adjacent to Fluorine depending on conditions, but C2 is highly activated by the adjacent N and F).

- Note: This allows for the introduction of electrophiles (CHO, I, COOH) at the C2 position, creating highly substituted pyridine cores.

Experimental Protocols

Handling the Hydrochloride Salt (Free Base Liberation)

Since many reactions (like organometallic couplings) require the free base, the salt must often be neutralized prior to use.

Protocol:

- Dissolution: Suspend 10.0 g of 4-Chloro-3-fluoropyridine hydrochloride in 100 mL of Dichloromethane (DCM).
- Neutralization: Slowly add 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) or 1M NaOH while stirring vigorously at 0°C. Caution: Gas evolution (CO₂) if bicarbonate is used.
- Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.
- Extraction: Extract the aqueous layer twice more with 50 mL DCM.
- Drying: Combine organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
- Concentration: Remove solvent under reduced pressure (keep bath < 30°C due to volatility) to yield the free base oil.

Representative Synthesis: Suzuki-Miyaura Coupling (C4-Arylation)

This protocol describes the coupling of the core scaffold with a phenylboronic acid.

Reagents:

- 4-Chloro-3-fluoropyridine (1.0 eq)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Phenylboronic acid (1.2 eq)
- (0.05 eq)
- (2.0 eq)
- Solvent: 1,4-Dioxane/Water (4:1)

Workflow:

- Degassing: Charge reaction vessel with solvent and sparge with Nitrogen/Argon for 15 mins.
- Addition: Add the pyridine, boronic acid, base, and catalyst under inert atmosphere.
- Reaction: Heat to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target Mass: MW of product).
- Workup: Cool to RT, dilute with EtOAc, wash with water/brine.
- Purification: Flash column chromatography (Hexane/EtOAc gradient).

Safety & Handling (MSDS Summary)

Signal Word:WARNING

| Hazard Class | H-Code | Statement |
|------------------|--------|-----------------------------------------|
| Flammable Liquid | H226 | Flammable liquid and vapor (Free base). |
| Skin Irritation | H315 | Causes skin irritation.[6] |
| Eye Irritation | H319 | Causes serious eye irritation. [6] |
| STOT-SE | H335 | May cause respiratory irritation.[6] |

Critical PPE:

- Respiratory: Use a NIOSH-approved respirator if ventilation is poor (especially for the volatile free base).
- Skin: Nitrile rubber gloves. The compound may penetrate skin.
- Storage: Store the HCl salt in a cool, dry place (2-8°C recommended). The free base should be stored under inert gas (Argon/Nitrogen) to prevent oxidation.

Applications in Drug Discovery[1][10][11]

The 3-fluoropyridine motif is a bioisostere often used to replace simple pyridines or phenyl rings to improve metabolic stability (blocking P450 oxidation sites) and modulate pKa.

- Kinase Inhibitors: The 4-position is frequently substituted with an amino-indazole or amino-quinoline to target the ATP-binding pocket of kinases. The 3-fluorine atom can form intramolecular hydrogen bonds or interact with residues in the binding pocket, altering selectivity.
- Agrochemicals: Used as an intermediate for herbicides where halogenated pyridines provide persistence in soil and specific biological activity.

References

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